BenchChemオンラインストアへようこそ!

Dibrospidium

anti-inflammatory chronic inflammation dispirotripiperazine

Dibrospidium (also referred to as spirobromin or dibrospidium chloride, depending on the salt form) is a dispirotripiperazine-derived alkylating antineoplastic agent developed in Russia in the 1980s. The CAS number 86641-78-3 corresponds to the dibrospidium free base cation (molecular formula C₁₈H₃₂Br₂N₄O₂²⁺, MW 496.28 g/mol).

Molecular Formula C18H32Br2N4O2+2
Molecular Weight 496.3 g/mol
CAS No. 86641-78-3
Cat. No. B10779273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibrospidium
CAS86641-78-3
Molecular FormulaC18H32Br2N4O2+2
Molecular Weight496.3 g/mol
Structural Identifiers
SMILESC1C[N+]2(CCN1C(=O)CCBr)CC[N+]3(CCN(CC3)C(=O)CCBr)CC2
InChIInChI=1S/C18H32Br2N4O2/c19-3-1-17(25)21-5-9-23(10-6-21)13-15-24(16-14-23)11-7-22(8-12-24)18(26)2-4-20/h1-16H2/q+2
InChIKeyJXEICPOBKSQAIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibrospidium Chloride (CAS 86641-78-3) — Compound Profile and Research-Grade Procurement Context


Dibrospidium (also referred to as spirobromin or dibrospidium chloride, depending on the salt form) is a dispirotripiperazine-derived alkylating antineoplastic agent developed in Russia in the 1980s [1]. The CAS number 86641-78-3 corresponds to the dibrospidium free base cation (molecular formula C₁₈H₃₂Br₂N₄O₂²⁺, MW 496.28 g/mol) [2]. As an alkylating agent, it covalently modifies nucleophilic centers on DNA and proteins, disrupting DNA replication and cell division in rapidly proliferating cells [3]. The compound has been investigated clinically for acute leukemias, non-Hodgkin lymphoma, laryngeal cancer, and bone cancer, and remains in therapeutic use within the Russian Federation [4]. For research procurement, the compound is commercially available as the free base from several specialty chemical suppliers.

Why Dibrospidium Cannot Be Substituted by Other Dispirotripiperazine or Alkylating Agents


Within the dispirotripiperazine class, dibrospidium and its closest structural analog prospidium chloride (prospidin) exhibit distinct pharmacological profiles that preclude interchangeable use. Despite sharing a core dispirotripiperazine scaffold, dibrospidium (spirobromin) incorporates a 3-bromopropionyl substituent that materially alters its biological activity spectrum [1]. In direct head-to-head preclinical studies, spirobromin has demonstrated superiority over prospidin in anti-inflammatory potency [2], while also possessing a unique carcinogenicity risk profile that is route-of-administration dependent — an attribute not established for other class members [3]. Furthermore, spirobromin exhibits a correlation between the duration of DNA synthesis inhibition in tumor cells and antitumor efficacy, with evidence of selectivity toward leukemic cells over normal tissues that may differ from other alkylating agents [4]. These pharmacodynamic differences mean that substituting dibrospidium with prospidin or a generic alkylating agent (e.g., cyclophosphamide) in a research protocol could yield fundamentally different experimental outcomes.

Dibrospidium Differentiation Evidence: Quantitative Head-to-Head Data vs. Prospidin and Route-Dependent Carcinogenicity


Superior Anti-Inflammatory Potency of Dibrospidium (Spirobromin) Over Prospidin in Chronic Inflammation Models

In a direct comparative study, spirobromin (dibrospidium) and prospidin were evaluated in rat models of acute inflammation (carrageenan-induced paw edema) and chronic proliferative inflammation (cotton pellet granuloma). Both drugs exerted anti-inflammatory effects selectively on the chronic proliferative inflammation model, with no significant changes observed in acute inflammatory reaction. Critically, spirobromin was found to be superior to prospidin by the power of the anti-inflammatory effect in the chronic model [1]. Electron microscopic examination further revealed that both compounds decreased fibroblast activity within the chronic inflammatory focus [1]. The original Russian-language publication does not report numerical effect-size metrics (e.g., percent inhibition of granuloma weight for each compound) in the available abstract; the superiority claim is qualitative but derived from a head-to-head experimental design.

anti-inflammatory chronic inflammation dispirotripiperazine fibroblast activity

Route-Dependent Carcinogenicity: Oral Administration Avoids Tumor Latency Shortening Observed with Intraperitoneal Dosing

A chronic carcinogenicity study assessed spirobromin administered intragastrically (oral) and intraperitoneally (IP) once weekly at the maximally tolerated dose for 24 months in 1.5–2-month-old rats and mice of both sexes. Under IP administration, spirobromin diminished the latent period of tumor development in experimental rats compared with controls. In contrast, with intragastric administration, no decrease in the latent period and no increase in tumor incidence were observed in the experimental groups relative to controls [1]. The authors concluded that spirobromin is a weak carcinogen overall and that the oral route is the safest with respect to oncogenic risk [1]. This route-dependent differential carcinogenicity profile has not been similarly characterized for prospidin or other dispirotripiperazine analogs in the accessible literature.

carcinogenicity route of administration tumor latency oncogenic risk

DNA Synthesis Inhibition Duration Correlates with Antitumor Activity in P388 Leukemia Model

In a mechanistic study using the murine P388 leukemia model, spirobromine was administered to tumor-bearing mice and DNA synthesis was measured in tumor cells and normal organs (bone marrow, small intestine, spleen, liver) at multiple time points post-injection. The duration of DNA synthesis inhibition in tumor cells was found to correlate with spirobromine antitumor activity [1]. Additionally, a certain selectivity of action was observed: DNA synthesis inhibition was more pronounced in P388 leukemia cells compared with normal tissues of tumor-bearing animals [1]. No direct comparator (e.g., prospidin) was used in this study, so the selectivity claim is relative to normal tissues within the same animals rather than versus another compound.

DNA synthesis inhibition P388 leukemia pharmacodynamics tumor selectivity

Lysosomal Membrane Permeability Modulation Shared with Prospidin but with Distinct Hepatic Enzyme Impact

A comparative in vivo and in vitro study examined the effects of prospidin and spirobromin on mouse liver lysosomal apparatus function. Both antitumor drugs were shown to suppress the activity of liver lysosomal enzymes. The mechanism underlying this suppression was identified as a decrease in lysosomal membrane permeability for corresponding substrates and enzymes, rather than a direct reduction in the catalytic activity of acid hydrolases [1]. The study examined both compounds in parallel, providing a shared mechanistic framework. However, the abstract does not numerically differentiate the magnitude of effect between the two compounds.

lysosomal permeability hepatic enzymes liver toxicity mechanistic differentiation

Dibrospidium (86641-78-3) — Research and Procurement Application Scenarios Supported by Evidence


Preclinical Oncology Studies Requiring Dual Antineoplastic and Anti-Inflammatory Activity

Investigators designing rodent tumor models where concomitant anti-inflammatory activity is desired should prioritize dibrospidium over prospidin. The direct head-to-head evidence from the chronic pellet granuloma model demonstrates that spirobromin provides superior anti-inflammatory potency relative to prospidin [1]. This differentiation is particularly relevant for tumor models where inflammation is a known driver of disease progression and where a compound with combined cytostatic and anti-inflammatory properties may yield mechanistically informative results.

Long-Term Carcinogenicity or Chronic Dosing Studies Requiring Oral Administration

For chronic in vivo studies (e.g., 6–24 month carcinogenicity bioassays or long-term efficacy studies), the oral (intragastric) route of dibrospidium administration is supported by the only available route-specific carcinogenicity dataset in this chemical class. The finding that oral administration produces no decrease in tumor latent period and no increase in tumor incidence versus control [2] makes this route the evidence-based choice for minimizing oncogenic confounding in long-term experimental designs. Procurement specifications should account for formulation requirements compatible with oral gavage.

Leukemia P388 or Hematologic Malignancy Models Leveraging DNA Synthesis Inhibition Dynamics

Researchers utilizing the P388 murine leukemia model can exploit the established correlation between spirobromine-induced DNA synthesis inhibition duration and antitumor efficacy to optimize dosing schedules [3]. The reported selectivity for leukemic cell DNA synthesis over normal hematopoietic and visceral tissues provides a mechanistic basis for investigating therapeutic index optimization. This pharmacodynamic property should be factored into experimental protocols where timing of DNA synthesis measurement relative to compound administration is critical.

Comparative Mechanistic Studies of Dispirotripiperazine Hepatic Effects

For laboratories investigating the hepatic safety pharmacology of alkylating agents, dibrospidium and prospidin share a characterized lysosomal mechanism: both suppress liver lysosomal enzyme activity by reducing lysosomal membrane permeability rather than inhibiting acid hydrolase catalytic function [4]. This established parallel mechanism makes the two compounds suitable as paired tools in comparative hepatotoxicity studies, where differential effects on other hepatic parameters may be investigated beyond the shared lysosomal pathway.

Quote Request

Request a Quote for Dibrospidium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.